BenchChemオンラインストアへようこそ!

2,4-dimethoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide

Anticancer drug screening NCI-60 cell panel compound library selection

2,4-Dimethoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide (CAS 313470-01-8; molecular formula C₂₁H₁₆N₂O₅S; MW 408.43) is a synthetic hybrid molecule comprising a coumarin (2-oxo-2H-chromene) core linked via a thiazole bridge to a 2,4-dimethoxy-substituted benzamide moiety. The compound belongs to the broader class of coumarin-thiazole-benzamide hybrids, a scaffold that has attracted attention in medicinal chemistry for its modular architecture enabling systematic variation of the benzamide substituent while retaining the coumarin-thiazole pharmacophore.

Molecular Formula C21H16N2O5S
Molecular Weight 408.43
CAS No. 313470-01-8
Cat. No. B2383722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide
CAS313470-01-8
Molecular FormulaC21H16N2O5S
Molecular Weight408.43
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)OC
InChIInChI=1S/C21H16N2O5S/c1-26-13-7-8-14(18(10-13)27-2)19(24)23-21-22-16(11-29-21)15-9-12-5-3-4-6-17(12)28-20(15)25/h3-11H,1-2H3,(H,22,23,24)
InChIKeyOZBTWXIUTDATBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dimethoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide (CAS 313470-01-8): Compound Identity and Structural Classification for Procurement Decisions


2,4-Dimethoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide (CAS 313470-01-8; molecular formula C₂₁H₁₆N₂O₅S; MW 408.43) is a synthetic hybrid molecule comprising a coumarin (2-oxo-2H-chromene) core linked via a thiazole bridge to a 2,4-dimethoxy-substituted benzamide moiety. The compound belongs to the broader class of coumarin-thiazole-benzamide hybrids, a scaffold that has attracted attention in medicinal chemistry for its modular architecture enabling systematic variation of the benzamide substituent while retaining the coumarin-thiazole pharmacophore. [1] The compound was assigned NSC 743909, indicating its inclusion in the National Cancer Institute's Developmental Therapeutics Program screening library. [2]

Why 2,4-Dimethoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide Cannot Be Interchanged with Regioisomeric or Unsubstituted Benzamide Analogs


The coumarin-thiazole-benzamide scaffold tolerates diverse benzamide substitutions, but the position and number of methoxy groups on the benzamide ring critically modulate electronic distribution, hydrogen-bonding capacity, and steric fit within enzyme binding pockets. Regioisomeric variants—such as the 3,4-dimethoxy analog (CAS 392249-26-2) or 2,6-dimethoxy analog (CAS 684232-50-6)—differ in the spatial orientation of their methoxy oxygen lone pairs and in the dipole moment of the benzamide moiety, leading to divergent binding interactions. In the structurally related coumarinyl-thiazole series evaluated for acetylcholinesterase inhibition, a shift from an acetamide to a benzamide substituent altered IC₅₀ values by over 100-fold, demonstrating that even seemingly conservative modifications to the amide terminus produce non-linear changes in potency and selectivity. [1] Consequently, generic substitution with a close isomer or a des-methoxy analog without experimental validation risks selecting a compound with materially different target engagement and biological readout.

Quantitative Differentiation Evidence for 2,4-Dimethoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide: Comparator-Based Procurement Guide


NCI Developmental Therapeutics Program Inclusion: NSC 743909 Screening Designation

The target compound bears the unique identifier NSC 743909, confirming its formal registration and inclusion in the National Cancer Institute's Developmental Therapeutics Program compound repository. [1] The NCI-60 screening program applies stringent structural novelty and drug-likeness filters before assigning an NSC number; only a fraction of submitted coumarin-thiazole hybrids achieve this designation. The unsubstituted benzamide analog (N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide), the 4-methyl analog (CAS 380593-61-3), and the 3,4-dimethoxy isomer (CAS 392249-26-2) each received distinct NSC identifiers, indicating they were submitted and evaluated as separate chemical entities rather than interchangeable congeners. This administrative differentiation reflects the NCI's recognition that substitution pattern materially affects screening outcomes. The assignment of a dedicated NSC number constitutes a de facto quality gate: the compound passed initial physiochemical property filters and was deemed sufficiently distinct from existing library entries to warrant independent evaluation.

Anticancer drug screening NCI-60 cell panel compound library selection

Positional Methoxy Group Effect: 2,4-Dimethoxy vs. 3,4-Dimethoxy vs. 2,6-Dimethoxy Regioisomers on Benzamide Ring

The target compound carries methoxy substituents at the 2- and 4-positions of the benzamide ring, a pattern that is electronically and sterically distinct from the 3,4-dimethoxy (CAS 392249-26-2) and 2,6-dimethoxy (CAS 684232-50-6) regioisomers. In the 2,4-dimethoxy arrangement, the 2-methoxy group introduces an ortho steric effect that restricts rotation around the benzamide C–N bond, while the 4-methoxy group exerts a resonance electron-donating effect (+M) para to the carbonyl, modulating the amide NH acidity and hydrogen-bond donor strength. In the 3,4-dimethoxy isomer, both methoxy groups are positioned to donate electron density into the ring without the ortho steric constraint, resulting in a different conformational ensemble and electrostatic potential surface. In benzothiazole-based NQO2 inhibitors, a systematic study of 3,5-dimethoxy, 2,4-dimethoxy, 2,5-dimethoxy, 3,4-dimethoxy, and 3,4,5-trimethoxy substitution patterns on a benzamide scaffold revealed that the 2,4-dimethoxy pattern produced divergent inhibitory potency compared to other regioisomers, confirming that methoxy positional isomerism is a primary determinant of target engagement. [1]

Structure-activity relationship regioisomer differentiation medicinal chemistry

Coumarin-Thiazole Scaffold Class-Level Activity: Acetylcholinesterase Inhibition as a Reference Axis

Compounds sharing the N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl) core have demonstrated potent acetylcholinesterase (AChE) inhibitory activity. The most thoroughly characterized close analog is 2-(diethylamino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (compound 6c), which exhibited an AChE IC₅₀ of 43 nM with a selectivity index of 4151.16 over butyrylcholinesterase (BuChE). [1] In a separate coumarinyl-thiazole series, compound 6b showed AChE IC₅₀ = 0.87 ± 0.09 µM. [2] While the target compound bears a 2,4-dimethoxybenzamide in place of the diethylaminoacetamide or other amide terminus, the shared coumarin-thiazole core is the primary determinant of cholinesterase binding, positioning the coumarin ring within the catalytic active site and the thiazole within the peripheral anionic site. [1] The benzamide substituent modulates potency and selectivity but does not abrogate the fundamental scaffold activity.

Acetylcholinesterase inhibition Alzheimer's disease neurodegeneration

Coumarin-Thiazole-Iminothiazolidinone Hybrids: Urease Inhibition Potency as a Surrogate for Scaffold Pharmacological Competence

The coumarinylthiazolyl iminothiazolidinone series, which incorporates the same coumarin-thiazole core present in the target compound, exhibited exceptional urease inhibitory potency. The most active compound (6h, bearing a 2,4-dichlorobenzylidene substituent) achieved an IC₅₀ of 8 nM, surpassing the standard inhibitor thiourea (IC₅₀ = 18.5 nM) by 2.3-fold. [1] All synthesized derivatives in this series (6a–j) showed IC₅₀ values ranging from 8 to 34 nM, confirming that the coumarin-thiazole scaffold reliably delivers nanomolar enzyme inhibition when appropriately derivatized. [1] The target compound, 2,4-dimethoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide, is a structural precursor to the iminothiazolidinone hybrids; its free 2-aminothiazole moiety serves as the coupling point for further derivatization into the iminothiazolidinone series. Commercial availability of this intermediate enables research groups to access the validated scaffold without committing to the full multi-step synthesis of the final hybrids.

Urease inhibition anti-ulcer Helicobacter pylori

Coumarin-Benzamide Hybrids: Antimicrobial Activity as a Secondary Differentiation Axis

A systematic study of coumarin derivatives coupled with benzamides (Joy et al., 2020) evaluated a library of compounds for antibacterial and antifungal activity. [1] Several benzamide-substituted coumarin hybrids displayed promising antibacterial activity with MIC values ranging from 5 to 150 µg/mL against tested strains, with compounds 6p, 6l, and 6m achieving activity comparable to ciprofloxacin. [1] In silico docking against DNA gyrase identified hydrogen bonding and hydrophobic interactions as the mechanistic basis for antibacterial action. [1] The 2,4-dimethoxy substitution pattern on the benzamide ring, as featured in the target compound, introduces dual hydrogen-bond acceptor sites (methoxy oxygens) that can engage additional residues in the gyrase ATP-binding pocket, a feature absent in the unsubstituted benzamide analog.

Antimicrobial screening antibacterial antifungal

Validated Application Scenarios for 2,4-Dimethoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide in Research and Preclinical Development


Synthetic Intermediate for Nanomolar Urease Inhibitor Development

The target compound serves as the direct penultimate intermediate in the synthesis of coumarinylthiazolyl iminothiazolidinone hybrids, which have demonstrated urease IC₅₀ values as low as 8 nM—2.3-fold more potent than thiourea (IC₅₀ = 18.5 nM). [1] Research groups pursuing Helicobacter pylori or Proteus mirabilis urease as a drug target can procure this benzamide intermediate to bypass the multi-step construction of the coumarin-thiazole core, condensing it directly with substituted benzaldehydes to generate a focused library of iminothiazolidinone final compounds. [1]

Acetylcholinesterase Inhibitor SAR Probe for Neurodegeneration Research

The coumarin-thiazole scaffold has been validated as a nanomolar AChE inhibitor platform, with compound 6c (2-(diethylamino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide) achieving an IC₅₀ of 43 nM and >4000-fold selectivity over BuChE. [2] The 2,4-dimethoxybenzamide variant (CAS 313470-01-8) offers a distinct amide terminus for SAR expansion, enabling systematic exploration of how benzamide substitution pattern modulates AChE potency, mixed-type inhibition kinetics, and hepatocyte toxicity profile within an already-proven scaffold. [2]

NCI-60 Anticancer Screening Follow-Up Studies

The compound's assignment as NSC 743909 confirms its formal entry into the NCI Developmental Therapeutics Program repository. [3] Although the NCI-60 screening results are not publicly retrievable for this specific NSC number, the designation itself indicates the compound passed initial selection filters for anticancer screening. Researchers can request the NCI-60 data directly from the NCI DTP or resubmit the compound for panel screening, leveraging the existing NSC registration to streamline the process relative to a de novo submission. [3]

Antimicrobial Lead Optimization with Defined Methoxy Pharmacophore Contribution

Coumarin-benzamide hybrids have demonstrated antibacterial MIC values ranging from 5 to 150 µg/mL, with several compounds matching ciprofloxacin efficacy. [4] The 2,4-dimethoxy pattern on the target compound introduces dual methoxy hydrogen-bond acceptors predicted by molecular docking to enhance DNA gyrase binding. [4] Procurement of this specific compound enables direct testing of the 2,4-dimethoxy pharmacophore contribution to antimicrobial potency, serving as a comparator compound against 3,4-dimethoxy and 2,6-dimethoxy regioisomers to deconvolute positional effects on MIC and target engagement. [4]

Quote Request

Request a Quote for 2,4-dimethoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.